Bis(2-diphenylphosphinophenyl)ether

Catalog No.
S677110
CAS No.
166330-10-5
M.F
C36H28OP2
M. Wt
538.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-diphenylphosphinophenyl)ether

CAS Number

166330-10-5

Product Name

Bis(2-diphenylphosphinophenyl)ether

IUPAC Name

[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane

Molecular Formula

C36H28OP2

Molecular Weight

538.6 g/mol

InChI

InChI=1S/C36H28OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H

InChI Key

RYXZOQOZERSHHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

The exact mass of the compound Bis(2-diphenylphosphinophenyl)ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a chelating diphosphine ligand widely used in organometallic chemistry and catalysis. It belongs to the class of 'wide bite angle' ligands, characterized by a flexible ether backbone connecting two diphenylphosphino groups. This structural feature is critical for its role in stabilizing transition metal complexes, particularly palladium, to facilitate a range of cross-coupling reactions essential in pharmaceutical and materials science synthesis. Its performance is intrinsically linked to its specific natural bite angle of approximately 104°, which differentiates its catalytic behavior from other common diphosphine ligands.

While other diphosphine ligands like Xantphos or dppf may appear to be viable substitutes, direct replacement often leads to suboptimal results or complete reaction failure. The catalytic performance of these ligands is highly sensitive to the precise bite angle and the flexibility of the backbone. The ether linkage in DPEphos imparts a unique flexibility and a natural bite angle (around 104°) that is distinct from the more rigid xanthene backbone of Xantphos (around 108°) or the ferrocene-based dppf. This seemingly small structural variance significantly alters the geometry and electronic properties of the active catalyst, directly impacting reaction rates, selectivity, and substrate scope. Procuring a generic diphosphine ligand without considering these specific structural attributes introduces a high risk of process irreproducibility and lower yields.

Optimal Bite Angle for Maximized Catalytic Activity in Cross-Coupling

In the nickel-catalyzed cross-coupling of bromobenzene with 2-butylmagnesium chloride, the selection of a diphosphine ligand with an optimal bite angle was shown to be critical for maximizing reaction rate. The catalyst formed with DPEphos, which has a natural bite angle of ~103°, demonstrated an initial turnover frequency more than double that of the catalyst using dppf (bite angle ~99°). Further increasing the bite angle with ligands like Xantphos (bite angle ~111°) resulted in a significant decrease in reaction rate, establishing an optimal performance window centered around the geometry provided by DPEphos.

Evidence DimensionInitial Turnover Frequency (mol product / mol catalyst / h)
Target Compound Data181 (with DPEphos ligand)
Comparator Or Baselinedppf ligand: 81; Xantphos ligand: 23.6
Quantified Difference>123% increase vs. dppf; >660% increase vs. Xantphos
ConditionsNickel-catalyzed cross-coupling of bromobenzene and 2-butylmagnesium chloride in ether at 20°C.

For time-sensitive chemical processes, selecting DPEphos can significantly reduce reaction times and increase throughput compared to other common diphosphine ligands.

Enhanced Selectivity in Cross-Coupling Reactions Compared to Wider-Bite-Angle Ligands

In the same nickel-catalyzed cross-coupling system, the DPEphos-based catalyst provided superior selectivity towards the desired cross-coupling product compared to ligands with wider bite angles. The DPEphos system yielded 98% of the desired product, with only 1% homocoupling. In contrast, using the wider-angle Xantphos ligand decreased the desired product yield and increased the formation of homocoupled and other side products, demonstrating the superior control offered by DPEphos's specific geometry.

Evidence DimensionSelectivity for Desired Cross-Coupling Product (%)
Target Compound Data98% (with DPEphos ligand)
Comparator Or BaselineXantphos ligand: 41%; dppf ligand: 95%
Quantified DifferenceDPEphos shows a 3% improvement in selectivity over dppf and prevents the significant drop in selectivity seen with Xantphos.
ConditionsNickel-catalyzed cross-coupling of bromobenzene and 2-butylmagnesium chloride in ether at 20°C.

Higher selectivity reduces the formation of difficult-to-remove impurities, simplifying downstream purification and lowering overall production costs.

Enabling Ligand for Challenging C-N Bond Formations in Pharmaceutical Synthesis

In the development of a process for a κ-opioid receptor agonist, chemists at Pfizer reported that for the synthesis of N-aryloxazolidinones from aryl chlorides, biaryl phosphine ligands were generally much faster than chelating ligands. However, among common chelating ligands, DPEphos was explicitly noted as a viable, albeit slower, option compared to specialized biaryl phosphines, while alternatives like BINAP and dppf were also considered in the same class. This demonstrates its recognized utility as a foundational chelating ligand in challenging amination reactions where monodentate ligands might be preferred but bidentate ligands are being screened for process robustness.

Evidence DimensionCatalyst Efficiency in N-aryloxazolidinone Synthesis
Target Compound DataDPEphos is an effective chelating ligand for the reaction.
Comparator Or BaselineGenerally slower than specialized dialkylbiaryl phosphine ligands but considered in the same class of effective chelating ligands as BINAP and dppf for this transformation.
Quantified DifferenceQualitative comparison indicating DPEphos is a relevant screening candidate for this class of challenging C-N couplings.
ConditionsPalladium-catalyzed synthesis of N-aryloxazolidinones from aryl chlorides.

For process development in pharmaceutical manufacturing, having established, reliable ligands like DPEphos for challenging transformations provides a crucial starting point for optimization, justifying its procurement as a versatile tool.

High-Throughput Catalysis Where Reaction Rate is a Critical Cost Driver

Based on its demonstrated ability to produce significantly higher turnover frequencies, DPEphos is the preferred choice over ligands like dppf or Xantphos in scaled-up cross-coupling processes where minimizing reactor time is essential for economic viability.

Syntheses Requiring High Purity and Minimal Byproduct Formation

When the final product requires high purity and the cost of separating homocoupled or other side products is prohibitive, DPEphos provides superior selectivity compared to wider-angle ligands like Xantphos, making it a more economical choice for producing clean reaction profiles.

Development of Buchwald-Hartwig Amination Protocols for Complex Molecules

For the synthesis of complex nitrogen-containing molecules, such as pharmaceutical intermediates from challenging aryl chloride substrates, DPEphos serves as a reliable and well-documented chelating ligand, providing a robust starting point for process optimization.

XLogP3

8.8

GHS Hazard Statements

Aggregated GHS information provided by 164 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 164 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 162 of 164 companies with hazard statement code(s):;
H302 (96.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (95.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

DPEphos

Dates

Last modified: 08-15-2023
Lee et al. Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds. Nature Chemistry, doi: 10.1038/nchem.1150, published online 25 September 2011 http://www.nature.com/nchem
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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